molecular formula C13H12Cl2N2O2 B1405302 ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1565827-84-0

ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1405302
M. Wt: 299.15 g/mol
InChI Key: BUKFPOSTEKJGKG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3,5-dichlorophenyl group suggests the presence of a phenyl ring substituted with two chlorine atoms at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Suzuki–Miyaura cross-coupling , which is a widely-used reaction for forming carbon-carbon bonds. Protodeboronation of alkyl boronic esters is another method that could potentially be used .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like Suzuki–Miyaura cross-coupling and protodeboronation of alkyl boronic esters .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis

    A study by Machado et al. (2011) reported the efficient and regioselective synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which are closely related to the compound . These compounds were synthesized with high yields using ultrasound irradiation, demonstrating a methodology that significantly reduces reaction times (Machado et al., 2011).

  • Structural Analysis

    Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and confirmed its structure through various methods, including crystallographic data. This shows the importance of structural analysis in understanding the properties of such compounds (Achutha et al., 2017).

  • Chemical Reactions and Synthesis of Derivatives

    Research by Arbačiauskienė et al. (2011) on ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, which are structurally similar, focused on their use as precursors in Sonogashira-type cross-coupling reactions. This highlights the potential of ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate in synthesizing various organic compounds (Arbačiauskienė et al., 2011).

Biological Activities

  • Antimicrobial and Anticancer Potential

    Hafez et al. (2016) studied novel pyrazole derivatives with potential antimicrobial and anticancer activities, including compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. This suggests possible biomedical applications for the target compound (Hafez et al., 2016).

  • Antioxidant Activity

    Umesha et al. (2009) synthesized compounds including ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate and evaluated their antimicrobial and antioxidant activities. This research underscores the potential of related pyrazole derivatives in developing antioxidant agents (Umesha et al., 2009).

Material Science and Other Applications

  • Coordination Polymers

    Cheng et al. (2017) researched the synthesis of d10 metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. This indicates potential applications in material science and coordination chemistry (Cheng et al., 2017).

  • Crystal Structure and DFT Study

    Zhao and Wang (2023) conducted a study on ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, exploring its crystal structure and molecular properties using density functional theory (DFT). This research provides insights into the physical and chemical properties of such compounds, which can be extended to the compound of interest (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 5-(3,5-dichlorophenyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)8-4-9(14)6-10(15)5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKFPOSTEKJGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141172
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

1565827-84-0
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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